The compound "3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid" represents a class of tert-butoxycarbonyl (Boc) protected amino acids, which are pivotal in the synthesis of peptides and other organic molecules. The Boc group serves as a protective group for amines, allowing for selective reactions to occur elsewhere in the molecule without affecting the amine functionality. This is particularly useful in the field of synthetic chemistry where the stepwise construction of complex molecules is required.
In the field of medicinal chemistry, Boc-protected amino acids have been utilized to create novel compounds with biological activity. For instance, a compound with a tert-butyl group, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid, showed significant antimycobacterial activity against Mycobacterium tuberculosis and multi-drug-resistant strains. This compound was synthesized and evaluated for its in vitro and in vivo efficacy, demonstrating the potential of Boc-protected amino derivatives in the development of new antimicrobial agents1.
Boc-protected amino acids are also instrumental in the synthesis of boronic acid analogs, which are valuable in the development of pharmaceuticals and materials science. For example, tert-Butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate was synthesized as an orthogonally protected boronic acid analog of aspartic acid. This compound was created through a key alkylation step and has applications in the synthesis of dipeptides, showcasing the versatility of Boc-protected amino acids in creating complex organic molecules2.
The use of Boc-protected amino acids extends to the solid-phase synthesis of peptides, a technique that has revolutionized the field of peptide synthesis. The aforementioned N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid serves as a handle in this process, allowing for the efficient synthesis of peptide alpha-carboxamides with high yield and stability against acidolysis. This highlights the importance of Boc-protected amino acids in facilitating the synthesis of peptides for therapeutic and research purposes3.
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid typically involves several key steps:
Parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis.
The molecular structure of 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid features a central propanoic acid backbone with two methyl groups at the second carbon atom, contributing to its dimethyl substitution. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, enhancing stability during reactions.
Key structural details include:
3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid can participate in various chemical reactions:
These reactions are essential for creating complex organic molecules used in pharmaceuticals.
The mechanism of action for compounds like 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid primarily revolves around its role in peptide synthesis:
This mechanism is critical in drug development where peptides serve as therapeutic agents.
The physical and chemical properties of 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid include:
These properties influence its handling and application in laboratory settings.
3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid has several scientific applications:
The compound is systematically named 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid according to IUPAC conventions. This name explicitly defines:
Key synonyms used in scientific literature and commercial contexts include:
Registry Identifiers:
Identifier Type | Value | |
---|---|---|
CAS Registry Number | 180181-02-6 | |
PubChem CID | 11790631 | |
ChemSpider ID | Not specified | [1] [9]. |
The molecular formula C₁₀H₁₉NO₄ (molecular weight: 217.26 g/mol) encapsulates the compound’s atomic composition. Its structure integrates two critical functional domains [1] [3]:
Core Structural Components:
Key Bonding and Stereochemistry:
Structural Representation:Simplified: (CH₃)₂C(COOH)CH₂NHCOOC(CH₃)₃ Canonical SMILES: CC(C)(C)OC(=O)NC(C)(C)C(=O)O
[3] [9].
The Boc group (tert-butoxycarbonyl, -COOC(CH₃)₃) serves as a temporary protective mask for the amine functionality during synthetic processes. Its properties are strategically leveraged in organic and peptide chemistry [4] [6]:
Acid-Labile Stability Profile:
Orthogonal Protection Strategy:
Steric and Electronic Influence:
Design Applications:
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2